molecular formula C10H19FN2O3 B15203362 tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate

tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate

Cat. No.: B15203362
M. Wt: 234.27 g/mol
InChI Key: YRDVQFKYONRMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: This step often involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is explored for its potential in creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the fluoro and hydroxyl groups.

    tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of the fluoro and hydroxyl groups.

Uniqueness

tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate is unique due to the presence of both the fluoro and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19FN2O3

Molecular Weight

234.27 g/mol

IUPAC Name

tert-butyl 3-amino-3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O3/c1-9(2,3)16-8(15)13-5-10(12,6-13)7(11)4-14/h7,14H,4-6,12H2,1-3H3

InChI Key

YRDVQFKYONRMDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(CO)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.